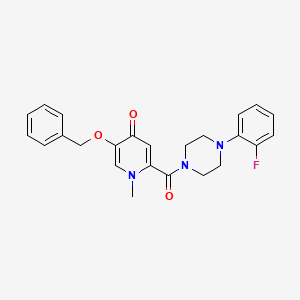

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

描述

This compound belongs to the hydroxypyridinone class, characterized by a pyridin-4(1H)-one core substituted with a benzyloxy group at position 5, a methyl group at position 1, and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at position 2. Such derivatives are often explored for their dual roles in metal chelation (via the hydroxypyridinone core) and pharmacological modulation (via the arylpiperazine moiety) .

属性

IUPAC Name |

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-7-3-2-4-8-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-10-6-5-9-19(20)25/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGHPXWFDUVMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Pyridine ring formation: : A precursor pyridine derivative is synthesized through a series of condensation reactions.

Carbonylation: : Introduction of the carbonyl group at the desired position on the pyridine ring is achieved using carbonylation reactions, often employing reagents such as carbon monoxide and palladium catalysts.

Piperazine ring attachment: : The piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with the carbonylated pyridine intermediate.

Benzyloxy group addition: : The benzyloxy group is introduced using benzyl halides in the presence of base catalysts.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Automation and optimization of reaction conditions help in scaling up the production process while maintaining the desired purity and quality.

化学反应分析

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can modify different functional groups within the molecule.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Hydrogen gas with a palladium catalyst.

Substitution: : Benzyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: : Oxidized derivatives of the compound with additional oxygen functionalities.

Reduction: : Reduced forms of the compound, often with fewer double bonds or carbonyl groups.

Substitution: : Substituted derivatives with varying side chains or functional groups.

科学研究应用

Chemistry: : Used as a building block for synthesizing complex molecules.

Biology: : Investigated for its potential as a biological probe or ligand.

Medicine: : Studied for its pharmacological properties, including its potential as a therapeutic agent.

Industry: : Utilized in the development of advanced materials and catalysts.

作用机制

Molecular Targets and Pathways

The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The precise mechanism involves binding to these targets and modulating their activity, often through inhibition or activation of biochemical pathways. This can result in therapeutic effects or serve as a tool for studying biological processes.

相似化合物的比较

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds reveals critical differences in substituents, biological activities, and synthetic routes:

Structural Analogues and Substituent Effects

Pharmacological and Functional Comparisons

- Antioxidant/Iron Chelation : Compound IIb (hydroxymethyl substituent) demonstrated potent iron chelation (logβ = 18.5 for Fe³⁺) and antioxidant activity in lipid peroxidation assays . The target compound’s piperazine-carbonyl group may reduce direct chelation efficacy but enhance pharmacokinetic properties (e.g., membrane permeability).

- Receptor Modulation: The chromenone derivative 6c (with a 2-pyridinyl-piperazine group) inhibited ABCG2 transporters (IC₅₀ = 0.8 μM), suggesting that fluorophenyl substitution in the target compound could similarly target transporters or GPCRs .

- Antiviral Activity: Nitroimidazole derivatives (e.g., 13a-d) with pyridinone cores exhibited anti-HIV-1 activity (EC₅₀ = 2.1–5.3 μM) but required nitroimidazole moieties for efficacy, which the target compound lacks .

Research Findings and Mechanistic Insights

- Iron Chelation vs. Bioactivity: Hydroxypyridinones with hydroxymethyl groups (e.g., IIb) prioritize metal chelation, while arylpiperazine derivatives (e.g., the target compound) favor receptor interactions due to reduced electron density at the chelation site .

- Fluorophenyl vs. Pyridinyl Substitution : The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to 6c’s pyridinyl group, which is more polar .

- Toxicity Profile: Nitroimidazole derivatives (13a-d) showed cytotoxicity (CC₅₀ = 12–25 μM), whereas hydroxypyridinones like IIb and the target compound are generally less toxic, making them preferable for chronic use .

生物活性

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C24H24FN3O

- Molecular Weight : 421.5 g/mol

- CAS Number : 1021222-28-5

This compound primarily functions as a modulator of the central nervous system (CNS), exhibiting properties that may influence neurotransmitter systems. Specifically, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

Inhibitory Effects on MAO

Research indicates that derivatives containing the piperazine moiety, similar to this compound, exhibit potent inhibitory activity against MAO-B. For instance:

- IC50 Values :

Antidepressant and Anxiolytic Potential

Given its MAO inhibitory activity, compounds in this class may possess antidepressant and anxiolytic properties. The modulation of serotonin levels through MAO inhibition can lead to increased availability of this neurotransmitter in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

Data Table: Biological Activity Summary

| Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | This compound | TBD | |

| MAO-B Inhibition | T6 (related derivative) | 0.013 | |

| Antidepressant Activity | Various piperazine derivatives | Variable |

Study 1: Evaluation of Antidepressant Effects

A study conducted on similar piperazine derivatives revealed significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant action.

Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic effects of related compounds using the elevated plus maze test. Results indicated that these compounds significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic potential.

常见问题

Q. What are the standard synthetic routes for preparing 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, and how can intermediates be purified effectively?

The synthesis typically involves a multi-step protocol:

Core pyridine formation : Condensation of substituted acetophenones with hydrazines under reflux in ethanol/acetic acid (e.g., 4-hydroxyacetophenone derivatives) .

Piperazine coupling : Reacting the pyridine intermediate with 4-(2-fluorophenyl)piperazine via carbonylative coupling (e.g., using POCl₃/DMF for formylation, followed by coupling with barbituric acid analogs) .

Benzyloxy group introduction : Alkylation with benzyl bromide under anhydrous conditions (e.g., DMF, K₂CO₃) .

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/water) for intermediates. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR identify substituents (e.g., benzyloxy protons at δ 4.8–5.2 ppm, piperazine carbons at δ 45–55 ppm) .

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₅FN₃O₃: 434.1821) .

- IR : Carbonyl stretches (1680–1720 cm⁻¹) validate the piperazine-1-carbonyl linkage .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., ATPase activity with malachite green reagent) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbonylative coupling step in the synthesis?

- Catalyst screening : Test Pd(OAc)₂/Xantphos vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (lower polarity) to minimize side reactions .

- Temperature control : Optimize at 80–100°C to balance reaction rate and decomposition .

- In situ monitoring : Use TLC (hexane/EtOAc 3:1) to track intermediate formation .

Q. How should researchers address contradictions in reported biological activity data for similar piperazine derivatives?

- Structural validation : Re-synthesize disputed compounds and confirm purity via HPLC-MS .

- Assay standardization : Compare results under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Use computational tools (e.g., molecular docking) to rationalize differences in receptor binding affinities .

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating neurotransmitter systems?

- Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cells .

- Western blotting : Quantify phosphorylation changes in MAPK/ERK pathways .

- Knockout models : Use CRISPR-edited cell lines lacking specific GPCRs (e.g., 5-HT₁A) to isolate targets .

Q. How can solubility limitations of this compound in aqueous buffers be overcome for in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups at the pyridine N-oxide position .

- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v .

Q. What analytical methods are recommended for stability profiling under physiological conditions?

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitor via UPLC-MS .

- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .

- Thermal stability : DSC/TGA analysis to determine decomposition thresholds (>200°C typical for piperazines) .

Q. How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

Q. What computational tools are effective for structure-activity relationship (SAR) studies of this compound?

- Molecular dynamics : Simulate binding poses with G protein-coupled receptors (GPCRs) using AMBER .

- QSAR models : Train on datasets of piperazine derivatives with measured IC₅₀ values (e.g., using MOE or Schrödinger) .

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。